molecular formula C16H14N2 B100375 2-Phenylnaphthalene-1,3-diamine CAS No. 16479-17-7

2-Phenylnaphthalene-1,3-diamine

Cat. No. B100375
CAS RN: 16479-17-7
M. Wt: 234.29 g/mol
InChI Key: IJTBLNVJSBGHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylnaphthalene-1,3-diamine is a chemical compound that belongs to the family of diamines. It is also known as 2,6-diaminonaphthalene or DAND. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Phenylnaphthalene-1,3-diamine is not fully understood. However, it is believed that DAND exerts its biological effects by binding to DNA and disrupting its structure and function. This leads to the inhibition of DNA replication and cell division, ultimately leading to cell death.

Biochemical And Physiological Effects

2-Phenylnaphthalene-1,3-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DAND has anti-cancer activity against a variety of cancer cell lines. DAND has also been shown to exhibit anti-inflammatory and antioxidant activity in vitro. In vivo studies have demonstrated that DAND has a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Phenylnaphthalene-1,3-diamine in lab experiments is its high purity and stability. DAND is also readily available and relatively inexpensive. However, one of the limitations of using DAND in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Phenylnaphthalene-1,3-diamine. One area of interest is the development of novel polymers and copolymers using DAND as a building block. Another area of interest is the development of new fluorescent probes for the detection of metal ions. In the field of biomedical research, future studies could focus on the development of DAND as an anti-cancer agent, as well as investigating its potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

The synthesis of 2-Phenylnaphthalene-1,3-diamine can be achieved through several methods. One of the most common methods is the reduction of 2-Phenylnaphthalene-1,3-dinitroso compound with hydrogen gas. This method yields a high purity of DAND. Another method involves the reaction of 2-Phenylnaphthalene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. This method yields a moderate purity of DAND.

Scientific Research Applications

2-Phenylnaphthalene-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of material science, DAND has been used as a building block for the synthesis of novel polymers and copolymers. In the field of analytical chemistry, DAND has been used as a fluorescent probe for the detection of metal ions. In the field of biomedical research, DAND has been studied for its potential as an anti-cancer agent.

properties

CAS RN

16479-17-7

Product Name

2-Phenylnaphthalene-1,3-diamine

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-phenylnaphthalene-1,3-diamine

InChI

InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2

InChI Key

IJTBLNVJSBGHPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N

synonyms

2-Phenyl-1,3-naphthalenediamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.